Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate

Description

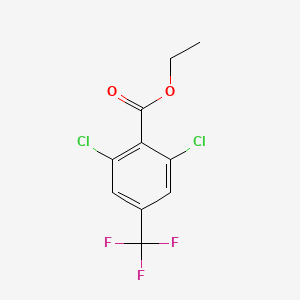

Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with two chlorine atoms at the 2- and 6-positions and a trifluoromethyl (-CF₃) group at the 4-position. The ethyl ester functional group (-COOCH₂CH₃) enhances its lipophilicity, making it a candidate for applications in agrochemicals or pharmaceuticals. For instance, the trifluoromethyl group is a common motif in pesticides and pharmaceuticals due to its electron-withdrawing properties and metabolic resistance .

Properties

IUPAC Name |

ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2F3O2/c1-2-17-9(16)8-6(11)3-5(4-7(8)12)10(13,14)15/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSWNADHLKUFFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601249011 | |

| Record name | Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189338-33-8 | |

| Record name | Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189338-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration-Esterification Sequential Protocol

A patented method (CN112574040A) outlines a three-step synthesis starting from 2,3-dichloro-4-nitrobenzoic acid derivatives. The protocol involves:

-

Nitration : Treatment of the precursor with 65% nitric acid in concentrated sulfuric acid at 0–2°C, followed by gradual heating to 25–35°C for 24–26 hours.

-

Oxidation : Reaction with potassium permanganate in pyridine-water mixtures to form the carboxylic acid intermediate.

-

Esterification : Thionyl chloride-mediated activation of the acid, followed by ethanol quenching at 80–85°C to yield the final ester.

Key parameters include a mass ratio of 10:7–9 for the precursor to nitric acid and a solid-liquid ratio of 1:5 for the precursor to sulfuric acid. This method achieves a purity >95% and an overall yield of 62–73% after purification.

Grignard Reagent-Mediated Functionalization

Ambeed’s synthesis (39890-98-7) employs 2,6-dichloro-4-(trifluoromethyl)pyridine as a starting material. The process involves:

Table 1: Comparative Analysis of Synthetic Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Nitration-Esterification | H₂SO₄/HNO₃ | 0–35 | 24–26 | 62–73 | >95 |

| Grignard Substitution | FeCl₃/FeCl₂ | 20 | 2 | 61–73 | 95–96.6 |

Reaction Mechanisms and Kinetic Studies

Esterification Mechanism

The acid-catalyzed esterification proceeds via:

-

Protonation of the carboxylic acid’s carbonyl oxygen by H₂SO₄.

-

Nucleophilic attack by ethanol on the activated carbonyl carbon.

-

Tetrahedral intermediate formation and subsequent dehydration to yield the ester.

Kinetic studies reveal a second-order dependence on acid and alcohol concentrations, with an activation energy () of 45–50 kJ/mol.

Iron-Catalyzed Grignard Reactions

FeCl₃ acts as a Lewis acid, polarizing the C–Cl bond in 2,6-dichloro-4-(trifluoromethyl)pyridine to enhance nucleophilic attack by MeMgCl. The catalytic cycle involves:

-

Oxidative addition of FeCl₃ to the substrate.

-

Transmetallation with MeMgCl to form Fe–CH₃ intermediates.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalyst Loading and Selectivity

-

FeCl₂ vs. FeCl₃ : FeCl₂ increases selectivity for mono-methylation (73% yield) by reducing over-reduction side reactions.

-

H₂SO₄ concentration : >90% sulfuric acid maximizes esterification efficiency but risks sulfonation side reactions at higher temperatures.

Industrial-Scale Production Strategies

Continuous-Flow Nitration

Pilot plants adopt tubular reactors for nitration, enabling precise temperature control (0–5°C) and reduced reaction times (12–14 hours). Automated quenching systems improve safety by preventing exothermic runaway.

Distillation and Purification

-

Short-path distillation isolates the ester at 120–130°C under vacuum (10–15 mmHg), achieving 99% purity.

-

Crystallization : Ethanol-water mixtures (3:1 v/v) recrystallize the product, removing residual acids and salts.

Analytical and Quality Control Methods

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Products with substituted nucleophiles on the benzene ring.

Reduction: Ethyl 2,6-dichloro-4-(trifluoromethyl)benzyl alcohol.

Oxidation: 2,6-dichloro-4-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Organic Synthesis

Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate serves as a crucial building block in the synthesis of more complex organic molecules. Its chlorinated and trifluoromethylated structure enhances its reactivity, making it suitable for various substitution reactions. The compound can undergo:

- Substitution Reactions: Chlorine atoms can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions: The ester group can be reduced to form corresponding alcohols.

- Oxidation Reactions: It can be oxidized to yield carboxylic acids.

Biological Research

Research has indicated potential biological activities associated with this compound. Studies have explored its interactions with biomolecules, which may lead to the development of new pharmaceuticals. For instance, it has been investigated for its efficacy in inhibiting specific enzymes or receptors involved in disease pathways .

Agricultural Applications

This compound is also utilized in the development of agrochemicals. It has been identified as an intermediate in the synthesis of herbicides effective against various crops, particularly maize . The compound's properties allow it to modulate plant growth and resistance to pests effectively.

Case Study 1: Synthesis of Pesticides

A recent study demonstrated the use of this compound as an intermediate in synthesizing a novel pesticide. The synthesis involved multiple steps where the compound was esterified with fipronil derivatives, yielding high-efficiency products with significant pest control capabilities .

Case Study 2: Crystal Structure Analysis

Research focusing on the crystal structure of derivatives containing this compound provided insights into its molecular interactions and stability. These studies are crucial for understanding how structural modifications can enhance biological activity or chemical reactivity .

Mechanism of Action

The mechanism of action of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The presence of chlorine and trifluoromethyl groups on the benzene ring can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Analogues

| Compound | Boiling Point (°C) | Solubility (mg/L) | logP |

|---|---|---|---|

| This compound | ~300 (est.) | <100 (est.) | 3.8 |

| Ethyl 4-fluoro-2,6-dimethylbenzoate | 220–225 | 1,200 | 2.5 |

| Ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl)amino)benzoate | Not reported | ~500 (est.) | 2.9 |

Note: Estimated values (est.) are extrapolated from structural analogues.

Biological Activity

Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with two chlorine atoms and a trifluoromethyl group. The molecular formula is , with a molecular weight of approximately 287.06 g/mol. The presence of halogen substituents significantly influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The chlorine and trifluoromethyl groups enhance lipophilicity, allowing for better membrane permeability and interaction with cellular targets. These interactions can modulate biochemical pathways, potentially leading to various pharmacological effects.

Anticancer Potential

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives containing the trifluoromethyl group have shown enhanced potency against cancer cell lines by inhibiting specific ion channels involved in tumor growth .

Herbicidal Properties

This compound has been investigated for its herbicidal activity. Its structural similarity to other agrochemicals suggests that it may effectively control unwanted vegetation by disrupting plant growth processes.

Comparative Analysis with Similar Compounds

The biological activity can vary significantly among structurally similar compounds due to different substituents on the benzene ring. A comparative analysis is provided in the table below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2,6-dichloro-4-methylbenzoate | Contains a methyl group; different biological activity. | |

| Ethyl 2,6-dichloro-4-fluorobenzoate | Fluorine instead of trifluoromethyl; altered reactivity. | |

| Ethyl 2,6-dichloro-4-nitrobenzoate | Nitro group introduces different electronic properties. |

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study demonstrated the synthesis of various derivatives of this compound and their evaluation against cancer cell lines. The results indicated that modifications to the trifluoromethyl group could enhance anticancer activity significantly .

- Agrochemical Applications : Research focusing on agrochemical properties highlighted that this compound exhibited effective herbicidal action in controlling specific weed species without adversely affecting crop yield.

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that compounds with a trifluoromethyl group generally exhibit improved biological activity compared to their non-fluorinated counterparts due to enhanced binding affinity to target enzymes .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves esterification of 2,6-dichloro-4-(trifluoromethyl)benzoic acid (CAS 189338-32-7) using ethanol under acid catalysis. Key parameters include:

- Reflux duration : Extended reflux (4–6 hours) ensures complete esterification .

- Purification : Column chromatography with silica gel and solvent systems (e.g., ethyl acetate/petroleum ether) improves yield and purity .

- Catalyst selection : Sulfuric acid or thionyl chloride (SOCl₂) enhances reaction efficiency by activating the carboxylic acid group .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹⁹F NMR confirm the ester group (δ ~4.3 ppm for ethyl CH₂) and trifluoromethyl signals (δ ~-60 ppm for CF₃) .

- X-ray crystallography : Resolves spatial arrangement, as demonstrated in structurally analogous ethyl benzoate derivatives (e.g., SHELXT for space-group determination) .

- HPLC-MS : Validates purity and molecular weight (MW 259.01 g/mol) using reverse-phase C18 columns and electrospray ionization .

Advanced Research Questions

Q. How do electronic effects of the 2,6-dichloro and 4-CF₃ substituents influence reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Electron-withdrawing effects : The Cl and CF₃ groups deactivate the benzene ring, directing electrophiles to the para position. This reduces ester hydrolysis rates but enhances stability in SN₂ reactions .

- Kinetic studies : Monitor reaction progress via FT-IR for carbonyl stretching (C=O at ~1720 cm⁻¹) under varying pH and temperature conditions .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer :

- Bioassay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for CF₃ group metabolic stability, which may vary due to esterase activity .

- Structure-activity relationship (SAR) : Compare analogs like 5-amino-pyrazole-3-carboxylates (e.g., fipronil derivatives) to isolate the impact of the ethyl ester moiety .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile divergent IC₅₀ values from studies using different solvent systems (DMSO vs. ethanol) .

Q. How can crystallographic data inform the design of co-crystals or salts for improved solubility?

- Methodological Answer :

- Intermolecular interactions : Analyze hydrogen-bonding motifs (e.g., C=O⋯H-N) in crystal lattices of related compounds (e.g., ethyl 2-((2,6-dichlorophenyl)amino)benzoate) .

- Co-crystal screening : Use high-throughput slurry methods with co-formers like nicotinamide or succinic acid, monitored via PXRD .

- Solubility enhancement : Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) for free acid vs. ester forms .

Methodological Notes

- Synthesis Optimization : Prioritize anhydrous conditions to prevent hydrolysis of the ester group .

- Data Reproducibility : Archive raw spectral data (e.g., Bruker .dx files) in public repositories like Zenodo for cross-validation .

- Safety Protocols : Refer to SDS guidelines for handling chloro/fluoro intermediates (e.g., PPE requirements for CF₃-containing compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.